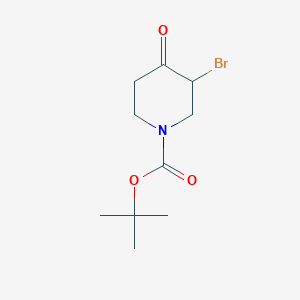

Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWGRRBHQUREDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443510 | |

| Record name | tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188869-05-8 | |

| Record name | tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-Butyloxycarbonyl-3-bromo-4-oxopiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the prevalent synthetic route, experimental protocols, and relevant chemical data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound, also known as N-Boc-3-bromo-4-piperidone, is a heterocyclic building block of significant interest in the synthesis of complex molecular architectures. The presence of a bromine atom at the α-position to the ketone, along with the Boc-protected nitrogen, makes it a versatile precursor for a variety of chemical transformations, including nucleophilic substitutions and carbon-carbon bond-forming reactions. Its chemical formula is C₁₀H₁₆BrNO₃ and its CAS number is 188869-05-8.[1][2]

Primary Synthetic Pathway

The most commonly cited method for the synthesis of this compound involves the direct bromination of the commercially available starting material, tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone).

Reaction Scheme

The overall synthetic transformation is illustrated in the following diagram:

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data associated with the synthesis and characterization of the target compound.

Table 1: Reactant and Reagent Specifications

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents |

| 1-Boc-piperidin-4-one | C₁₀H₁₇NO₃ | 199.25 | 1.0 |

| Bromine | Br₂ | 159.81 | 1.0 |

| Aluminum Chloride | AlCl₃ | 133.34 | 0.1 |

Table 2: Reaction Conditions and Yield

| Parameter | Value | Reference |

| Solvent | Tetrahydrofuran (THF) / Diethyl ether (Et₂O) | [3] |

| Temperature | 0 °C | [3] |

| Reaction Time | 18 hours | [3] |

| Purification | Flash column chromatography | [3] |

| Physical Form | Solid | [4] |

| Purity | 95% | [5] |

Table 3: Physicochemical and Spectroscopic Data

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 188869-05-8 |

| Molecular Weight | 278.15 g/mol |

| Appearance | Light yellow solid |

| Boiling Point | 333.3 °C at 760 mmHg |

| Density | 1.422 g/cm³ |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) |

| 4.85-4.70 (m, 1H) | |

| 4.20-4.00 (m, 1H) | |

| 3.90-3.55 (m, 3H) | |

| 2.80-2.68 (m, 1H) | |

| 2.54-2.44 (m, 1H) | |

| 1.43 (s, 9H)[6] |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound.[3]

Materials and Equipment

-

1-Boc-piperidin-4-one (1.0 eq.)

-

Aluminum chloride (0.1 eq.)

-

Bromine (1.0 eq.)

-

Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Sodium sulfate (Na₂SO₄)

-

Petroleum ether

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Filtration apparatus

-

Rotary evaporator

-

Flash column chromatography system

Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 1-Boc-piperidin-4-one (1.0 eq., 50 mmol, 10 g) in a mixture of THF (30 mL) and Et₂O (30 mL).

-

Addition of Catalyst: Add aluminum chloride (0.1 eq., 5.0 mmol, 0.67 g) to the solution.

-

Bromination: Cool the reaction mixture to 0 °C using an ice bath. Slowly add bromine (1.0 eq., 50 mmol, 2.6 mL) dropwise over a period of 30 minutes.

-

Reaction: Stir the solution at 0 °C for 18 hours.

-

Workup:

-

Filter the reaction mixture to remove the solid that has formed and wash the solid with Et₂O.

-

Dry the organic layer over sodium sulfate (Na₂SO₄).

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate in vacuo to obtain the crude product.

-

-

Purification: Purify the residue by flash column chromatography using a gradient of petroleum ether/EtOAc (from 9/1 to 5/5) to yield the final product.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

-

Bromine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Aluminum chloride is a water-reactive solid that can release HCl gas. Handle in a dry environment.

-

Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the procedures to their specific laboratory conditions and safety protocols.

References

- 1. 188869-05-8|this compound|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 188869-05-8 [sigmaaldrich.com]

- 5. N-Boc-3-bromo-4-piperidone 95% | CAS: 188869-05-8 | AChemBlock [achemblock.com]

- 6. 3-Bromo-4-oxopiperidine-1-carboxylic acid tert-butyl ester, CAS No. 188869-05-8 - iChemical [ichemical.com]

An In-depth Technical Guide to Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, a key building block in modern medicinal chemistry.

Chemical Identity and Properties

This compound is a heterocyclic compound widely utilized as a versatile intermediate in the synthesis of complex pharmaceutical agents. Its structure incorporates a piperidone ring, a bromine atom at the alpha-position to the ketone, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| Synonyms | 1-Boc-3-bromo-4-piperidone, N-Boc-3-bromo-4-piperidone, 3-Bromo-4-oxopiperidine-1-carboxylic acid tert-butyl ester[3] |

| CAS Number | 188869-05-8[4][5][6] |

| Molecular Formula | C₁₀H₁₆BrNO₃[7] |

| Molecular Weight | 278.14 g/mol [7] |

| InChI Key | RGWGRRBHQUREDE-UHFFFAOYSA-N[1][2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to light yellow powder or crystal | [3] |

| Melting Point | 105.0 to 109.0 °C | [3] |

| Boiling Point | 333.3 °C at 760 mmHg | [8] |

| Density | 1.422 g/cm³ | [8] |

| Flash Point | 155.4 °C | [8] |

| Solubility in Water | 1252 mg/L at 25 °C | [8] |

Table 3: Solubility in Organic Solvents (Qualitative)

| Solvent | Solubility |

| Dichloromethane (DCM) | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Ethyl Acetate (EtOAc) | Soluble |

| Methanol (MeOH) | Soluble |

| Diethyl Ether | Moderately Soluble |

| Hexanes | Sparingly Soluble |

Spectroscopic Data

Table 4: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.85-4.70 | m | 1H | CH-Br |

| 4.20-4.00 | m | 1H | N-CH₂ |

| 3.90-3.55 | m | 3H | N-CH₂ |

| 2.80-2.68 | m | 1H | CH₂-C=O |

| 2.54-2.44 | m | 1H | CH₂-C=O |

| 1.43 | s | 9H | C(CH₃)₃ |

| Data is based on prediction and may not represent experimental values.[8] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the bromination of the corresponding N-Boc-4-piperidone.

Synthesis of N-Boc-4-piperidone (Precursor)

The precursor, tert-butyl 4-oxopiperidine-1-carboxylate, is synthesized from piperidin-4-one monohydrate hydrochloride.[9]

Experimental Protocol:

-

Dissolve piperidin-4-one monohydrate hydrochloride (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Add sodium bicarbonate (NaHCO₃, 2.0 eq.) and stir the mixture for 15 minutes at room temperature.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and stir for 16 hours at room temperature.

-

Dilute the mixture with diethyl ether and wash sequentially with 5% aqueous potassium bisulfate (KHSO₄), water, and brine.

-

Concentrate the combined organic layers in vacuo to yield tert-butyl 4-oxopiperidine-1-carboxylate.

Bromination to this compound

Method 1: Using Bromine and Aluminum Chloride [9]

Experimental Protocol:

-

Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and diethyl ether (Et₂O).

-

Add aluminum chloride (AlCl₃, 0.1 eq.).

-

Cool the solution to 0 °C and slowly add bromine (Br₂, 1.0 eq.) over 30 minutes.

-

Stir the solution at 0 °C for 18 hours.

-

Filter off the formed solid and wash with Et₂O.

-

Dry the organic layer with sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (petroleum ether/ethyl acetate) to afford the title compound.

Method 2: Using N-Bromosuccinimide (NBS) [7]

Experimental Protocol:

-

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in N,N-dimethylformamide (DMF), add triethylamine (TEA, 2.2 eq.) and trimethylchlorosilane (TMSCl, 1.1 eq.) at room temperature.

-

Stir the reaction mixture at 75 °C overnight to form the silyl enol ether.

-

Cool the reaction to room temperature and add pre-cooled saturated aqueous sodium bicarbonate and hexane.

-

Separate the organic phase, wash with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and concentrate to obtain the crude silyl enol ether.

-

Dissolve the crude product in THF and cool to 0 °C.

-

Slowly add a solution of N-bromosuccinimide (NBS, 1.0 eq.) in THF.

-

Stir the reaction mixture at room temperature overnight.

-

Add water and hexane to the reaction solution.

-

Separate the organic phase, wash with saturated aqueous sodium chloride, and dry over anhydrous sodium sulfate.

-

Purify the crude product by silica gel column chromatography to yield this compound as a white solid.

Reactivity and Stability

The chemical reactivity of this compound is dictated by three main features: the α-bromo ketone moiety, the piperidone ring, and the Boc-protecting group.

-

α-Bromo Ketone: This functional group is susceptible to nucleophilic substitution, where the bromine atom is displaced by a variety of nucleophiles. It can also undergo elimination reactions to form α,β-unsaturated ketones.[10][11] The ketone carbonyl group can participate in typical carbonyl chemistry, such as reductions and additions.

-

Boc Protecting Group: The tert-butyloxycarbonyl group is stable under a wide range of reaction conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to reveal the secondary amine.[12]

-

Stability: The compound should be stored in a dark place, sealed in a dry environment, and refrigerated at 2-8°C.[1][2]

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of several targeted therapies, including inhibitors of Bruton's tyrosine kinase (BTK) and Cyclin-Dependent Kinase 9 (CDK9).

Synthesis of Ibrutinib Intermediate

Ibrutinib is a potent BTK inhibitor used in the treatment of certain cancers. The synthesis of a key chiral intermediate of Ibrutinib, (S)-N-Boc-3-hydroxypiperidine, can be achieved from N-Boc-3-piperidone, which can be derived from the title compound. One potential synthetic route involves the reduction of the ketone and subsequent de-bromination.

Role in the Development of CDK9 Inhibitors

CDK9 is a transcriptional kinase that plays a crucial role in regulating gene expression and is a validated target in oncology.[9][13] Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins, making it an attractive strategy for cancer therapy. This compound serves as a scaffold for the synthesis of various CDK9 inhibitors.

Safety Information

This compound is considered hazardous. It is harmful if swallowed and causes skin irritation and serious eye irritation. It may also cause respiratory irritation.[6]

Table 5: GHS Hazard Statements

| Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Handling Precautions:

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a pivotal chemical intermediate with significant applications in the synthesis of complex, biologically active molecules. Its well-defined reactivity and the versatility of its functional groups make it an indispensable tool for medicinal chemists in the development of novel therapeutics. A thorough understanding of its chemical properties, synthesis, and handling is essential for its safe and effective use in research and development.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. This compound | 188869-05-8 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrevlett.com [chemrevlett.com]

- 5. 188869-05-8|this compound|BLD Pharm [bldpharm.com]

- 6. Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. benchchem.com [benchchem.com]

- 13. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (CAS: 188869-05-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, a key building block in modern medicinal chemistry and organic synthesis. This document consolidates essential chemical, physical, and safety data, alongside a detailed synthetic protocol and an exploration of its applications.

Chemical and Physical Properties

This compound, also known as 1-Boc-3-bromo-4-piperidone, is a halogenated heterocyclic compound. Its structural features, including the bromine atom at the α-position to the ketone and the Boc-protected nitrogen, make it a versatile intermediate for introducing the piperidine scaffold into more complex molecules.[1]

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 188869-05-8[2] |

| Molecular Formula | C₁₀H₁₆BrNO₃[2] |

| Molecular Weight | 278.14 g/mol [2] |

| IUPAC Name | This compound |

| Synonyms | 1-N-Boc-3-bromopiperid-4-one, 3-Bromo-4-oxo-piperidine-1-carboxylic acid tert-butyl ester, N-Boc-3-bromo-4-piperidone[2] |

| InChI Key | RGWGRRBHQUREDE-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical Form | White to light yellow powder or crystal |

| Melting Point | 105.0 to 109.0 °C |

| Boiling Point | 333.3 °C at 760 mmHg[3] |

| Density | 1.422 g/cm³[3] |

| Solubility | 1252 mg/L at 25 °C[3] |

| Flash Point | 155.4 °C[3] |

| Purity | >95.0% (GC) |

| Storage | Keep in a dark place, sealed in dry, 2-8°C[4] |

Safety and Handling

This compound is classified as hazardous. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling. Work should be conducted in a well-ventilated fume hood.

Table 3: Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H314 | Causes severe skin burns and eye damage |

| H315 | Causes skin irritation[5] |

| H319 | Causes serious eye irritation[5] |

| H335 | May cause respiratory irritation[5] |

| Signal Word | Danger |

For detailed precautionary statements (P-statements), please refer to the product's Safety Data Sheet (SDS).[5]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the bromination of N-Boc-4-piperidone.

Synthesis of this compound

This protocol is adapted from a published procedure.[6]

Materials:

-

1-Boc-piperidin-4-one (1.0 eq.)

-

Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Aluminum chloride (AlCl₃) (0.1 eq.)

-

Bromine (Br₂) (1.0 eq.)

-

Sodium sulfate (Na₂SO₄)

-

Petroleum ether

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve 1-Boc-piperidin-4-one (10 g, 50 mmol, 1.0 eq.) in a mixture of THF (30 mL) and Et₂O (30 mL).

-

Add AlCl₃ (0.67 g, 5.0 mmol, 0.1 eq.) to the solution.

-

Cool the mixture to 0 °C and slowly add Br₂ (2.6 mL, 50 mmol, 1.0 eq.) over 30 minutes.

-

Stir the reaction mixture at 0 °C for 18 hours.

-

Filter the resulting solid and wash it with Et₂O.

-

Dry the organic layer with Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography using a gradient of petroleum ether/EtOAc (9/1 to 5/5) to yield the final product.

Caption: Synthetic workflow for the preparation of the title compound.

Applications in Research and Development

This compound is a valuable intermediate in synthetic organic and medicinal chemistry.[1] Its utility stems from the presence of multiple reactive sites that allow for diverse chemical transformations. It is particularly important in the synthesis of novel therapeutic agents, including treatments for neurological disorders.[1] The compound is also used in the development of enzyme inhibitors and other pharmacologically active substances.[1]

The piperidine ring is a common structural motif in many pharmaceuticals.[7] This building block provides a convenient entry point for the construction of complex piperidine-containing molecules. For instance, it can be used in the synthesis of anticancer and anti-inflammatory medications.

Caption: Synthetic utility of the title compound in chemical synthesis.

Conclusion

This compound is a commercially available and highly versatile building block for chemical synthesis. Its well-defined reactivity and structural features make it an invaluable tool for researchers and scientists in the fields of drug discovery, agrochemical development, and materials science. Proper handling and safety precautions are essential when working with this compound. The synthetic protocol provided herein offers a reliable method for its laboratory-scale preparation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 3-Bromo-4-oxopiperidine-1-carboxylic acid tert-butyl ester, CAS No. 188869-05-8 - iChemical [ichemical.com]

- 4. 188869-05-8|this compound|BLD Pharm [bldpharm.com]

- 5. angenechemical.com [angenechemical.com]

- 6. mdpi.com [mdpi.com]

- 7. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The information presented herein is compiled from various sources to ensure a comprehensive understanding for researchers and professionals in drug development.

Core Physical and Chemical Data

This compound, with the CAS Number 188869-05-8, is a heterocyclic compound utilized in the synthesis of various pharmaceutical agents.[1][2] Its chemical structure consists of a piperidine ring with a bromo substituent at the 3-position, a keto group at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

Table 1: Summary of Physical Properties

| Property | Value | Source(s) |

| CAS Number | 188869-05-8 | [1][2] |

| Molecular Formula | C₁₀H₁₆BrNO₃ | [2] |

| Molecular Weight | 278.14 g/mol | [2] |

| Appearance | White to light yellow powder or crystal.[1] It is also described as a white powder[3] or a light yellow solid.[4] | [3][1][4] |

| Melting Point | 105.0 to 109.0 °C | [1] |

| Boiling Point | 333.3 °C at 760 mmHg | [4] |

| Density | 1.422 g/cm³ | [4] |

| Solubility | 1252 mg/L at 25 °C | [4] |

| Purity | Typically >95.0% (GC)[1] or ≥99.0%.[3] | [3][1] |

| Storage Conditions | Keep in a dry and cool place.[3] It is recommended to keep it in a dark place, sealed in a dry environment at 2-8°C.[5][6] | [3][5][6] |

Experimental Protocols for Property Determination

The following sections detail standardized experimental methodologies for determining key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state.[7] This property is a crucial indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, which is sealed at one end.[8][9]

-

Apparatus Setup: The capillary tube is attached to a thermometer.[8] This assembly is then placed in a heating bath (such as a Thiele tube containing oil) or a melting point apparatus with a heated metal block.[8]

-

Heating: The heating medium is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[8]

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the substance.[7]

Solubility Determination

Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[10] For a preliminary qualitative assessment of solubility, a standardized procedure is often followed.

Methodology: Qualitative Solubility Test

-

Sample Preparation: A small, measured amount of the compound (e.g., 25 mg) is placed into a test tube.[11]

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water) is added in portions to the test tube.[11]

-

Mixing: After each addition of the solvent, the test tube is vigorously shaken.[11]

-

Observation: The dissolution of the compound is observed. If the compound dissolves completely, it is considered soluble in that solvent under the tested conditions.[11]

-

Systematic Testing: This process is typically repeated with a range of solvents of varying polarities (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl, and concentrated H₂SO₄) to create a solubility profile for the compound.[11][12]

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the physical characterization of a new chemical compound.

Caption: Workflow for Physical Property Characterization.

References

- 1. This compound | 188869-05-8 | TCI EUROPE N.V. [tcichemicals.com]

- 2. scbt.com [scbt.com]

- 3. This compound, CasNo.188869-05-8 KAISA GROUP INC United States [kaisagroup.lookchem.com]

- 4. 3-Bromo-4-oxopiperidine-1-carboxylic acid tert-butyl ester, CAS No. 188869-05-8 - iChemical [ichemical.com]

- 5. This compound | 188869-05-8 [sigmaaldrich.com]

- 6. This compound | 188869-05-8 [sigmaaldrich.com]

- 7. pennwest.edu [pennwest.edu]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. www1.udel.edu [www1.udel.edu]

Stability of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the stability of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public data, this document presents a predictive analysis based on the chemical properties of its functional groups—specifically the N-Boc protecting group and the α-bromo ketone moiety. It outlines potential degradation pathways and provides detailed, best-practice experimental protocols for conducting forced degradation studies in line with regulatory expectations. The guide includes hypothesized quantitative data and visual diagrams to aid in the design and interpretation of stability studies for this compound and structurally related molecules.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive α-bromo ketone and a stable N-Boc protecting group, makes it a versatile precursor for the synthesis of complex piperidine derivatives. Understanding the stability of this intermediate is critical for ensuring the quality, safety, and efficacy of final drug products. Proper handling and storage are essential to prevent degradation, which could lead to impurity formation and impact downstream reactions.

This guide details the predicted stability profile of the compound and provides a framework for its experimental evaluation.

Chemical Structure and Physicochemical Properties

-

IUPAC Name: this compound

-

Synonyms: 1-Boc-3-bromo-4-piperidone, N-Boc-3-bromo-4-piperidone

-

Molecular Weight: 278.14 g/mol [3]

-

Appearance: White to light yellow crystalline powder

-

Storage Conditions: Recommended storage is in a dry, cool (2-8°C), and dark place under an inert atmosphere to maintain stability.

Predicted Degradation Pathways

The presence of an α-bromo ketone and a tert-butoxycarbonyl (Boc) group suggests several potential degradation pathways under stress conditions. The primary sites of instability are the electrophilic carbonyl carbon, the carbon-bromine bond, and the acid-labile Boc group.

Hydrolytic Degradation

-

Acidic Conditions: The N-Boc group is highly susceptible to cleavage under strong acidic conditions, leading to the formation of 3-bromo-4-oxopiperidinium salt. This is often a rapid degradation pathway.

-

Basic Conditions: The α-bromo ketone moiety is prone to degradation under basic conditions. A likely pathway is the Favorskii rearrangement , where the presence of a base can lead to the formation of a cyclopropanone intermediate, followed by ring-opening to yield a carboxylic acid derivative (e.g., N-Boc-3-carboxypyrrolidine). Debromination may also occur.

Oxidative Degradation

Oxidative stress, for instance from peroxide, can lead to various degradation products. Potential reactions include oxidation at the nitrogen atom or further reactions involving the enol form of the ketone.

Thermal and Photolytic Degradation

While the N-Boc group is generally thermally stable to a certain degree, high temperatures can lead to deprotection. The carbon-bromine bond is also susceptible to homolytic cleavage under high-energy conditions like UV light or high heat, potentially initiating radical-based degradation pathways.

A visual representation of these predicted pathways is provided below.

Caption: Predicted degradation pathways for the title compound.

Quantitative Stability Data (Hypothetical)

The following tables present hypothetical data from a forced degradation study to illustrate expected outcomes. The goal of such a study is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.

Table 1: Summary of Forced Degradation Results

| Stress Condition | Reagent/Condition | Time (hrs) | Temperature (°C) | % Degradation | Major Degradant(s) |

|---|---|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 18.5 | Boc-cleaved product |

| Base Hydrolysis | 0.1 M NaOH | 4 | 25 | 15.2 | Favorskii product, Debrominated ketone |

| Oxidation | 3% H₂O₂ | 24 | 25 | 8.3 | Oxidized impurities |

| Thermal | Solid State | 72 | 80 | 2.1 | Minor debromination |

| Photolytic | 1.2 million lux hours | 120 | 25 | 4.5 | Photodegradants |

Table 2: Purity Profile After Stress Testing (HPLC Area %)

| Condition | Parent Compound (%) | Degradant 1 (%) (Boc-cleaved) | Degradant 2 (%) (Favorskii) | Degradant 3 (%) (Debrominated) | Unknown Impurities (%) |

|---|---|---|---|---|---|

| Initial | 99.8 | ND | ND | ND | 0.2 |

| 0.1 M HCl | 81.3 | 17.9 | ND | ND | 0.8 |

| 0.1 M NaOH | 84.6 | ND | 9.8 | 4.1 | 1.5 |

| 3% H₂O₂ | 91.5 | ND | ND | ND | 8.5 |

| Thermal | 97.7 | ND | ND | 1.2 | 1.1 |

| Photolytic | 95.3 | ND | ND | 2.5 | 2.2 |

ND = Not Detected

Experimental Protocols for Forced Degradation Studies

A robust stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required to perform these studies. The method must be capable of separating the parent compound from all process-related impurities and degradation products.

General Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

-

Stress Conditions: Subject aliquots of the stock solution (or solid material for thermal/photolytic stress) to the conditions outlined below.

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, dilute to a suitable concentration, and analyze by the stability-indicating HPLC method.

-

Mass Balance: Ensure that the sum of the parent compound and all detected degradation products accounts for close to 100% of the initial amount, demonstrating that all significant degradants are detected.

Specific Protocols

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C. Analyze at 2, 8, and 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature (25°C). Analyze at 1, 4, and 8 hours. Neutralize with an equivalent amount of acid before analysis.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature (25°C), protected from light. Analyze at 8, 24, and 48 hours.

-

Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C. Analyze a prepared solution of the solid at 24, 48, and 72 hours.

-

Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

The workflow for these experiments is visualized below.

Caption: General workflow for forced degradation studies.

Conclusion

While this compound is a valuable synthetic intermediate, its stability profile must be carefully considered. The compound is predicted to be most sensitive to acidic and basic conditions, leading to Boc-group cleavage and Favorskii rearrangement, respectively. It is moderately stable under oxidative, thermal, and photolytic stress. For drug development professionals, it is imperative to conduct thorough forced degradation studies to develop and validate a stability-indicating analytical method. The protocols and predictive data in this guide serve as a robust starting point for these investigations, ensuring that the stability and impurity profiles of this key intermediate are well-understood and controlled.

References

The Versatile Reactivity of tert-Butyl 3-Bromo-4-oxopiperidine-1-carboxylate: A Technical Guide for Drug Development Professionals

An In-depth Exploration of a Key Building Block in Modern Medicinal Chemistry

Introduction

Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, a key heterocyclic building block, has emerged as a pivotal intermediate in the synthesis of a diverse array of complex molecules, particularly in the realm of drug discovery and development. Its unique structural features, namely the presence of a reactive α-bromoketone moiety within a piperidine scaffold protected by a tert-butoxycarbonyl (Boc) group, offer a versatile platform for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of this compound, detailing its synthesis, key reactions, and its application in the development of targeted therapeutics, with a focus on kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 188869-05-8 |

| Molecular Formula | C₁₀H₁₆BrNO₃ |

| Molecular Weight | 278.14 g/mol |

| Appearance | White to light yellow solid |

| Boiling Point | 333.3 °C at 760 mmHg |

| Density | 1.422 g/cm³ |

| Solubility | Soluble in DMSO and Ethanol |

Synthesis of this compound

The synthesis of the title compound is typically achieved through the α-bromination of the commercially available N-Boc-4-piperidone. This reaction is a crucial first step in leveraging the reactivity of this scaffold for further synthetic elaborations.

Experimental Protocol: Synthesis of this compound

A solution of N-Boc-4-piperidone (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and diethyl ether (Et₂O) is treated with a brominating agent. A common method involves the slow, portion-wise addition of bromine (Br₂) at a reduced temperature (e.g., 0 °C) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction is typically stirred for several hours to ensure complete conversion. Following the reaction, a standard aqueous work-up and purification by column chromatography yields the desired this compound.

Core Reactivity and Key Chemical Transformations

The reactivity of this compound is dominated by the electrophilic nature of the carbon bearing the bromine atom and the carbonyl carbon. This dual reactivity allows for a variety of synthetic manipulations, making it a valuable precursor for highly functionalized piperidine derivatives.

Nucleophilic Substitution Reactions

The bromine atom at the α-position to the ketone is susceptible to nucleophilic displacement. This allows for the introduction of a wide range of functionalities, including amines, thiols, and azides. These reactions are fundamental in building the core structures of many biologically active molecules.

Wittig Reaction

The carbonyl group readily undergoes olefination reactions, such as the Wittig reaction, to introduce carbon-carbon double bonds. This transformation is useful for extending the carbon skeleton and creating precursors for further functionalization.

Table 1: Wittig Olefination of this compound

| Reactant | Reagent | Solvent | Time (h) | Temperature | Yield (%) | Reference |

| This compound | (Carbethoxymethylene)triphenylphosphorane | Dichloromethane | 2 | Reflux | 95 | [1] |

Stereoselective Reduction and Subsequent Transformations

A key application of this bromo-ketone is in the synthesis of chiral amino alcohols, which are critical components of many kinase inhibitors. This is typically achieved through a multi-step sequence involving stereoselective reduction of the ketone, followed by epoxidation and nucleophilic ring-opening.

References

The Versatile Building Block: A Technical Guide to Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate has emerged as a highly versatile and valuable intermediate. Its unique combination of a protected piperidone core with a reactive α-bromo ketone functionality makes it a powerful synthon for the introduction of diverse substituents and the formation of intricate ring systems. This technical guide provides an in-depth overview of the synthesis, reactivity, and applications of this building block, with a focus on its utility in the development of pharmaceutically relevant compounds.

Physicochemical Properties and Spectroscopic Data

This compound is a stable, crystalline solid at room temperature. The Boc-protecting group offers the dual advantages of masking the reactivity of the piperidine nitrogen and enhancing solubility in common organic solvents.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆BrNO₃ | |

| Molecular Weight | 278.14 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 90-93 °C | [1] |

| Boiling Point | 333.3 °C at 760 mmHg | |

| Density | 1.422 g/cm³ | |

| Solubility | Soluble in CH₂Cl₂, THF, EtOAc | |

| ¹H NMR (DMSO-d₆) | δ 4.77 (s, 1H), 4.08-3.98 (m, 1H), 3.68-3.58 (m, 3H), 2.78-2.70 (m, 1H), 2.52-2.50 (m, 1H), 1.44 (s, 9H) | [1] |

| ¹³C NMR (DMSO-d₆) | δ 199.7, 153.8, 79.8, 49.0, 47.7, 42.7, 35.8, 27.9 | [1] |

| IR (neat, cm⁻¹) | 2978, 2931, 1724 (C=O, ketone), 1674 (C=O, carbamate), 1157, 648 (C-Br) | [1] |

| Mass Spec (APCI) | m/z = 278.0329 [M+H]⁺ | [1] |

Synthesis of the Building Block

The most common and efficient synthesis of this compound involves the α-bromination of the commercially available N-Boc-4-piperidone.

Experimental Protocol: Synthesis of this compound[1]

To a solution of 1-Boc-piperidin-4-one (10 g, 50 mmol) in a mixture of THF (30 mL) and Et₂O (30 mL) is added AlCl₃ (0.67 g, 5.0 mmol) at 0 °C. Bromine (2.6 mL, 50 mmol) is then added slowly over a period of 30 minutes. The reaction mixture is stirred at 0 °C for 18 hours. The resulting solid is filtered off and washed with Et₂O. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (petroleum ether/EtOAc) to afford this compound as a colorless solid.

-

Yield: 46%[1]

-

Purity: >95%

Caption: Synthetic scheme for this compound.

Reactivity and Applications in Organic Synthesis

The presence of both a ketone and an α-bromo substituent makes this building block a versatile precursor for a wide range of chemical transformations.

Nucleophilic Substitution Reactions

The bromine atom at the α-position is susceptible to nucleophilic displacement by various nucleophiles, including amines, thiols, and alcohols. This allows for the introduction of a wide array of functional groups at the C3 position of the piperidine ring.

Ibrutinib, a potent inhibitor of Bruton's tyrosine kinase (BTK), features a piperidin-3-yl moiety. A plausible synthetic route to a key aminopiperidine intermediate for Ibrutinib analogues involves the nucleophilic displacement of the bromide with an amine, followed by reduction of the ketone.

Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine

To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF is added the desired amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq). The reaction mixture is stirred at room temperature or heated depending on the nucleophilicity of the amine until the starting material is consumed (monitored by TLC or LC-MS). The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the corresponding 3-amino-4-oxopiperidine derivative.

Caption: Synthetic route to 3-amino-4-hydroxypiperidine derivatives.

Wittig and Horner-Wadsworth-Emmons Reactions

The carbonyl group readily undergoes olefination reactions, providing access to 4-alkylidene-piperidine derivatives. These products can serve as versatile intermediates for further functionalization.

Experimental Protocol: Wittig Reaction[1]

To a solution of this compound (5.03 g, 18 mmol) in CH₂Cl₂ (450 mL) is added 4-(ethoxycarbonylmethylene)triphenylphosphorane (6.9 g, 20 mmol). The reaction mixture is stirred at reflux for 2 hours. The mixture is then cooled to room temperature and concentrated in vacuo. The residue is purified by flash column chromatography to yield tert-butyl (E)-3-bromo-4-(ethoxycarbonylmethylene)piperidine-1-carboxylate.

-

Yield: 95%[1]

| Reactant | Reagent | Product | Yield (%) |

| This compound | 4-(Ethoxycarbonylmethylene)triphenylphosphorane | tert-butyl (E)-3-bromo-4-(ethoxycarbonylmethylene)piperidine-1-carboxylate | 95 |

Favorskii Rearrangement

As an α-halo ketone, this compound can undergo the Favorskii rearrangement in the presence of a base to yield ring-contracted products, namely substituted N-Boc-pyrrolidine-3-carboxylic acid derivatives. This provides a powerful method for the synthesis of highly functionalized five-membered rings.

Experimental Protocol: Favorskii Rearrangement

To a solution of sodium methoxide (1.2 eq) in anhydrous methanol at 0 °C is added a solution of this compound (1.0 eq) in methanol. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours. The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford the corresponding methyl 1-Boc-pyrrolidine-3-carboxylate.

Caption: Favorskii rearrangement for ring contraction.

Application in the Synthesis of Biologically Active Molecules

The derivatives of this compound are key intermediates in the synthesis of inhibitors of important biological targets, such as Cyclin-Dependent Kinase 9 (CDK9) and Bruton's Tyrosine Kinase (BTK).

CDK9 Signaling Pathway

CDK9 is a key regulator of transcription elongation. Its inhibition has emerged as a promising strategy in cancer therapy.

Caption: Simplified CDK9 signaling pathway in transcription.

BTK Signaling Pathway

BTK is a crucial enzyme in the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases.

Caption: Simplified BTK signaling pathway in B-cells.

Conclusion

This compound is a cornerstone building block in modern organic synthesis. Its facile preparation and diverse reactivity provide chemists with a powerful tool for the construction of complex and biologically relevant molecules. The ability to readily introduce functionality at the C3 and C4 positions of the piperidine ring, as well as to undergo ring contraction, underscores its value in drug discovery and development. The experimental protocols and data presented in this guide are intended to facilitate its broader application in the scientific community.

References

A Comprehensive Technical Guide to tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, a key building block in modern medicinal chemistry. This document details its synthesis, physicochemical and spectroscopic properties, and significant applications as a versatile intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid.[1] Its key properties are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 188869-05-8 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₆BrNO₃ | [1][3] |

| Molecular Weight | 278.14 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Boiling Point | 333.3 °C at 760 mmHg | [5] |

| Density | 1.422 g/cm³ | [5] |

| Solubility | Soluble in organic solvents | [7] |

| Storage | Keep in a dark place, sealed in dry, 2-8°C |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d6) | δ 4.85-4.70 (m, 1H), 4.20-4.00 (m, 1H), 3.90-3.55 (m, 3H), 2.80-2.68 (m,1H), 2.54-2.44 (m, 1H), 1.43 (s, 9H) | [5] |

| ¹³C NMR (DMSO-d6) | δ 199.7 (C=O), 153.8 (Boc C=O), 79.8 (C(CH₃)₃), 49.0 (C-Br), 47.7, 42.7, 35.8, 27.9 (C(CH₃)₃) | |

| Mass Spectrum (m/z) | 278.0 [M+H]⁺ |

Synthesis and Experimental Protocols

The most common synthesis of this compound involves the α-bromination of the commercially available N-Boc-4-piperidone.

Synthesis via α-Bromination of N-Boc-4-piperidone

A widely used method for the synthesis of the title compound is the bromination of tert-butyl 4-oxopiperidine-1-carboxylate. A reported yield for this reaction is 78%.[7]

Experimental Protocol:

-

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (5 g, 25 mmol) in N,N-dimethylformamide (30 mL), triethylamine (7.7 mL, 55 mmol) and trimethylchlorosilane (3.5 mL, 27.6 mmol) are sequentially added at room temperature.

-

The reaction mixture is heated to 75 °C and stirred overnight.

-

After the reaction is complete, the solution is cooled to room temperature, and pre-cooled saturated aqueous sodium bicarbonate (200 mL) and hexane (200 mL) are added.

-

The organic phase is separated, washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated to give the crude silyl enol ether, which is used directly in the next step.

-

The crude product is dissolved in tetrahydrofuran (15 mL) and stirred at 0 °C for 15 minutes.

-

A solution of N-bromosuccinimide (4.47 g, 25 mmol) in tetrahydrofuran (80 mL) is added dropwise to the reaction mixture.

-

The reaction mixture is stirred at room temperature overnight.

-

Water (200 mL) and hexane (200 mL) are added to the reaction solution.

-

The organic phase is separated, washed with saturated aqueous sodium chloride solution, and dried over anhydrous sodium sulfate.

-

The crude product is purified by silica gel column chromatography (petroleum ether/ethyl acetate gradient) to yield this compound as a white solid.[7]

Caption: Synthetic route to the target compound.

Applications in the Synthesis of Bioactive Molecules

This compound is a valuable precursor for the synthesis of various heterocyclic scaffolds, particularly those found in kinase inhibitors. Its α-halo ketone functionality allows for diverse chemical transformations.

Synthesis of 2,4-Diaminopyrimidine Scaffolds for CDK9 Inhibitors

The 2,4-diaminopyrimidine core is a common feature in many cyclin-dependent kinase (CDK) inhibitors.[8][9] this compound can be reacted with guanidine to form a spiro-cyclic intermediate, which can then be rearranged to furnish a diaminopyrimidine-substituted piperidine. This serves as a key intermediate for the elaboration into potent CDK9 inhibitors.

Caption: Pathway to a CDK9 inhibitor precursor.

Favorskii Rearrangement for Ring Contraction

The Favorskii rearrangement is a characteristic reaction of α-halo ketones, leading to carboxylic acid derivatives, often with ring contraction in cyclic systems.[10][11] This reaction can be employed to synthesize piperidine-3-carboxylic acid derivatives, which are valuable building blocks in drug discovery.

Caption: Favorskii rearrangement of the title compound.

Relevance in Drug Discovery: Targeting Kinase Signaling Pathways

The piperidine scaffold derived from this compound is a key component of inhibitors targeting important kinases in oncology and immunology, such as CDK9 and Bruton's tyrosine kinase (BTK).

CDK9 Signaling Pathway

Cyclin-dependent kinase 9 (CDK9) is a crucial regulator of transcription. It forms a complex with cyclin T1, known as positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II. This action promotes the transition from abortive to productive transcription elongation, leading to the expression of genes, including those that are critical for cancer cell survival. Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins and cell cycle arrest, making it an attractive target in oncology.

Caption: Role of CDK9 in transcription and its inhibition.

BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling. Upon BCR activation, BTK is recruited to the cell membrane and activated, leading to the phosphorylation of downstream substrates like phospholipase C gamma 2 (PLCγ2). This initiates a signaling cascade that results in B-cell proliferation, survival, and differentiation. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases. Ibrutinib is a well-known BTK inhibitor that utilizes a piperidine moiety.

References

- 1. Cas 188869-05-8,3-BROMO-4-OXO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | lookchem [lookchem.com]

- 2. CAS 188869-05-8 | 3-Bromo-4-oxo-piperidine-1-carboxylic acid tert-butyl ester - Synblock [synblock.com]

- 3. scbt.com [scbt.com]

- 4. 188869-05-8|this compound|BLD Pharm [bldpharm.com]

- 5. 3-Bromo-4-oxopiperidine-1-carboxylic acid tert-butyl ester, CAS No. 188869-05-8 - iChemical [ichemical.com]

- 6. This compound | CAS:188869-05-8 | ACCELPHARMTECH [accelpharmtech.com]

- 7. 3-BROMO-4-OXO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 188869-05-8 [chemicalbook.com]

- 8. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-depth Technical Guide to the Safe Handling of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (CAS No. 188869-05-8), a key building block in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.

Chemical and Physical Properties

This section outlines the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 188869-05-8 |

| Molecular Formula | C₁₀H₁₆BrNO₃ |

| Molecular Weight | 278.14 g/mol |

| Appearance | White to light yellow powder or crystal. |

| Melting Point | 105.0 - 109.0 °C |

| Boiling Point | 333.3 °C at 760 mmHg[1] |

| Density | 1.422 g/cm³[1] |

| Flash Point | 155.4 °C[1] |

| Solubility | Soluble in organic solvents.[2] |

| Storage Temperature | 2-8°C, keep in a dark place, sealed in dry conditions. |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |

Signal Word: Warning

Pictograms:

Toxicological Information

Experimental Protocols and Safe Handling

Adherence to strict experimental protocols is paramount when working with this compound.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted to determine the appropriate PPE. The following diagram illustrates a decision tree for selecting the correct PPE.

References

Starting materials for tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic routes toward tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. The synthesis primarily involves the bromination of a protected piperidone precursor. This document outlines the common starting materials, detailed experimental protocols, and relevant quantitative data to facilitate its application in a research and development setting.

Core Synthetic Pathway

The most prevalent and efficient synthesis of this compound commences with the protection of 4-piperidone, followed by α-bromination of the resulting N-Boc-4-piperidone.

Logical Workflow of the Synthesis

Caption: Overall synthetic workflow from 4-piperidone to the target compound.

Starting Materials and Key Reagents

The selection of appropriate starting materials is critical for a successful and efficient synthesis. The primary starting material for the final bromination step is tert-butyl 4-oxopiperidine-1-carboxylate, which is commercially available or can be readily synthesized.

| Starting Material/Reagent | CAS Number | Key Role in Synthesis |

| 4-Piperidone Monohydrate Hydrochloride | 40064-34-4 | Precursor for the synthesis of N-Boc-4-piperidone. |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | Boc-protecting group source.[1][2] |

| Triethylamine | 121-44-8 | Base for the Boc-protection reaction.[1] |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Alternative base for the Boc-protection reaction.[2] |

| tert-Butyl 4-oxopiperidine-1-carboxylate | 79099-07-3 | Direct precursor for the bromination step.[2][3][4][5] |

| Bromine (Br₂) | 7726-95-6 | Brominating agent.[2] |

| Aluminum Chloride (AlCl₃) | 7446-70-0 | Lewis acid catalyst for the bromination reaction.[2] |

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below.

Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (18)

This procedure outlines the N-protection of 4-piperidone using di-tert-butyl dicarbonate.

Reaction Scheme:

Caption: Boc-protection of piperidin-4-one.

Procedure:

-

Piperidin-4-one monohydrate hydrochloride (5.0 g, 32.5 mmol, 1.0 eq.) is dissolved in a 1:1 mixture of THF and water (100 mL) at room temperature.[2]

-

Sodium bicarbonate (5.47 g, 65 mmol, 2.0 eq.) is added, and the mixture is stirred for 15 minutes at room temperature.[2]

-

Di-tert-butyl dicarbonate (8.52 g, 39 mmol, 1.2 eq.) is then added, and the reaction mixture is stirred for 16 hours at room temperature.[2]

-

The mixture is diluted with diethyl ether (50 mL) and washed sequentially with a 5% aqueous solution of KHSO₄ (3 x 50 mL), water (3 x 50 mL), and brine (3 x 50 mL).[2]

-

The combined organic layers are concentrated under reduced pressure to yield the product.[2]

An alternative procedure utilizes triethylamine as the base in methanol.[1]

Synthesis of this compound (17)

This protocol details the α-bromination of N-Boc-4-piperidone.

Reaction Scheme:

Caption: Bromination of N-Boc-4-piperidone.

Procedure:

-

1-Boc-piperidin-4-one (10 g, 50 mmol, 1.0 eq.) is dissolved in a mixture of THF (30 mL) and diethyl ether (30 mL).[2]

-

Aluminum chloride (0.67 g, 5.0 mmol, 0.1 eq.) is added to the solution.[2]

-

The mixture is cooled to 0 °C, and bromine (2.6 mL, 50 mmol, 1.0 eq.) is added slowly over a period of 30 minutes.[2]

-

The reaction is stirred at 0 °C for 18 hours.[2]

-

The resulting solid is filtered off and washed with diethyl ether.[2]

-

The organic layer is dried over sodium sulfate, filtered, and concentrated in vacuo.[2]

-

The crude product is purified by flash column chromatography.[2]

Quantitative Data Summary

The following table summarizes the quantitative aspects of the synthesis.

| Reaction Step | Starting Material | Product | Reagents | Yield | Purity | Reference |

| Boc-Protection | Piperidin-4-one monohydrate hydrochloride | tert-Butyl 4-oxopiperidine-1-carboxylate | (Boc)₂O, NaHCO₃ | N/A | N/A | [2] |

| Boc-Protection | 4-Piperidone monohydrate hydrochloride | 1-Boc-4-piperidone | (Boc)₂O, Triethylamine, DMAP | Quantitative | N/A | [1] |

| Bromination | tert-Butyl 4-oxopiperidine-1-carboxylate | This compound | Br₂, AlCl₃ | N/A | >95.0% (GC) |

Note: "N/A" indicates that the specific data point was not available in the cited sources. The purity of the final product is often reported by commercial suppliers.

This technical guide provides a foundational understanding of the synthesis of this compound. For successful implementation, it is recommended that researchers consult the primary literature for further details and safety information. The strategic use of the Boc protecting group is a key aspect of this synthesis, allowing for selective functionalization of the piperidine ring.[3]

References

In-depth Technical Guide: Spectroscopic and Synthetic Data of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, a key intermediate in medicinal chemistry. This document details its synthesis, predicted spectroscopic characteristics, and relevant safety information.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 4.85-4.70 | m | 1H | CH-Br |

| 4.20-4.00 | m | 1H | CH₂-N |

| 3.90-3.55 | m | 3H | CH₂-N, CH₂-C=O |

| 2.80-2.68 | m | 1H | CH₂-C=O |

| 2.54-2.44 | m | 1H | CH₂-C=O |

| 1.43 | s | 9H | C(CH₃)₃ |

| Solvent: DMSO-d6, Frequency: 400 MHz[1] |

Note: The above data is a prediction and should be confirmed with experimental analysis.[1]

Further experimental analysis is required to determine the precise values for ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis Protocol

The synthesis of this compound can be achieved through the bromination of its precursor, tert-butyl 4-oxopiperidine-1-carboxylate (also known as N-Boc-4-piperidone). A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound [2]

Materials:

-

tert-butyl 4-oxopiperidine-1-carboxylate (1-Boc-piperidin-4-one)

-

Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Aluminum chloride (AlCl₃)

-

Bromine (Br₂)

-

Sodium sulfate (Na₂SO₄)

-

Petroleum ether

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve 10 g (50 mmol, 1.0 eq.) of tert-butyl 4-oxopiperidine-1-carboxylate in a mixture of 30 mL of THF and 30 mL of Et₂O.

-

Add 0.67 g (5.0 mmol, 0.1 eq.) of AlCl₃ to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 2.6 mL (50 mmol, 1.0 eq.) of Br₂ dropwise over a period of 30 minutes.

-

Stir the reaction mixture at 0 °C for 18 hours.

-

Filter the resulting solid and wash it with Et₂O.

-

Dry the organic layer with Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography using a gradient of petroleum ether/EtOAc (from 9/1 to 5/5).

Visualizing the Synthetic Workflow:

Caption: Synthetic workflow for the bromination of N-Boc-4-piperidone.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the public domain regarding signaling pathways or established experimental workflows directly involving this compound. Its primary role is as a synthetic intermediate in the development of more complex molecules for pharmaceutical and research applications.

Safety Information

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting. Consult the material safety data sheet (MSDS) for detailed information on handling, storage, and disposal.

References

Methodological & Application

Application Notes and Protocols for the Use of tert-Butyl 3-Bromo-4-oxopiperidine-1-carboxylate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate is a versatile bifunctional building block in synthetic organic and medicinal chemistry. Its structure, incorporating a reactive α-bromoketone moiety within a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. The piperidine scaffold is a privileged structure in drug discovery, and its functionalization is of significant interest for the development of novel therapeutic agents. These application notes provide detailed protocols for the synthesis and derivatization of this compound and explore its potential in the construction of various heterocyclic systems.

I. Documented Application: Synthesis of a Tetrahydropyridine Derivative

A well-documented application of this compound is its use in the synthesis of substituted tetrahydropyridines. This transformation typically involves an initial Wittig-type reaction to introduce an exocyclic double bond, followed by an elimination reaction to form the tetrahydropyridine ring.

Experimental Protocols

Protocol 1: Synthesis of this compound (1)

This protocol describes the α-bromination of N-Boc-4-piperidone.

-

Materials: 1-Boc-piperidin-4-one, Tetrahydrofuran (THF), Diethyl ether (Et₂O), Aluminum chloride (AlCl₃), Bromine (Br₂), Sodium sulfate (Na₂SO₄), Petroleum ether, Ethyl acetate (EtOAc).

-

Procedure:

-

Dissolve 1-Boc-piperidin-4-one (10 g, 50 mmol, 1.0 eq.) in a mixture of THF (30 mL) and Et₂O (30 mL).

-

Add AlCl₃ (0.67 g, 5.0 mmol, 0.1 eq.) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add Br₂ (2.6 mL, 50 mmol, 1.0 eq.) over a period of 30 minutes.

-

Stir the reaction mixture at 0 °C for 18 hours.

-

Filter the resulting solid and wash it with Et₂O.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (petroleum ether/EtOAc, gradient from 9/1 to 5/5) to yield this compound as a colorless solid.

-

Protocol 2: Synthesis of tert-Butyl (E)-3-bromo-4-(ethoxycarbonylmethylene)piperidine-1-carboxylate (2)

This protocol details the Wittig reaction of the α-bromoketone.

-

Materials: this compound (1), 4-(Ethoxycarbonylmethylene)triphenylphosphorane, Dichloromethane (CH₂Cl₂), Petroleum ether, Ethyl acetate (EtOAc).

-

Procedure:

-

Dissolve this compound (5.03 g, 18 mmol, 1.0 eq.) in CH₂Cl₂ (450 mL).

-

Add 4-(ethoxycarbonylmethylene)triphenylphosphorane (6.9 g, 20 mmol, 1.1 eq.) to the solution.

-

Stir the reaction mixture at reflux for 2 hours.

-

Cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (petroleum ether/EtOAc, gradient from 9/1 to 7/3) to obtain the product as a colorless solid.

-

Protocol 3: Synthesis of tert-Butyl (E)- and (Z)-4-(ethoxycarbonylmethylene)-3,4-dihydropyridine-1(2H)-carboxylate (3)

This protocol describes the elimination reaction to form the tetrahydropyridine.

-

Materials: tert-Butyl (E)-3-bromo-4-(ethoxycarbonylmethylene)piperidine-1-carboxylate (2), Dry Dimethylformamide (DMF), Lithium bromide (LiBr), Lithium carbonate (Li₂CO₃), Ethyl acetate (EtOAc).

-

Procedure:

-

Dissolve compound 2 (5.74 g, 16 mmol, 1.0 eq.) in dry DMF (165 mL).

-

Add LiBr (8.6 g, 99 mmol, 6.0 eq.) and Li₂CO₃ (7.31 g, 99 mmol, 6.0 eq.) to the solution.

-

Stir the mixture at 75 °C for 3 hours.

-

Cool the reaction to room temperature and extract with EtOAc (3 x 100 mL).

-

Combine the organic layers and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (petroleum ether/EtOAc, gradient from 9/1 to 7/3) to yield the final product as a yellow oil.

-

Data Presentation

| Step | Product | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | This compound | 1-Boc-piperidin-4-one | AlCl₃, Br₂ | THF/Et₂O | 18 | 0 | 46 |

| 2 | tert-Butyl (E)-3-bromo-4-(ethoxycarbonylmethylene)piperidine-1-carboxylate | Compound 1 | 4-(Ethoxycarbonylmethylene)triphenylphosphorane | CH₂Cl₂ | 2 | Reflux | 95 |

| 3 | tert-Butyl (E)- and (Z)-4-(ethoxycarbonylmethylene)-3,4-dihydropyridine-1(2H)-carboxylate | Compound 2 | LiBr, Li₂CO₃ | DMF | 3 | 75 | 88 |

Visualization of Experimental Workflow

Caption: Workflow for the synthesis of a tetrahydropyridine derivative.

II. Potential Applications in Heterocyclic Synthesis

The α-bromo-keto functionality in this compound makes it a prime candidate for the synthesis of a variety of other heterocyclic systems through reactions with binucleophiles. Below are proposed synthetic strategies based on well-established named reactions.

A. Proposed Synthesis of Piperidino[3,4-c]pyrazoles

The reaction of α-haloketones with hydrazine derivatives is a classical method for the synthesis of pyrazoles. It is anticipated that this compound will react with hydrazine to form a piperidine-fused pyrazole.

Generalized Reaction Scheme:

The reaction would likely proceed through an initial nucleophilic attack of hydrazine at the carbonyl carbon, followed by an intramolecular nucleophilic substitution of the bromide by the second nitrogen atom of the hydrazine, and subsequent dehydration to yield the aromatic pyrazole ring.

Caption: Proposed workflow for piperidinopyrazole synthesis.

B. Proposed Synthesis of Piperidino-Thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a well-established method for the preparation of thiazoles from α-haloketones and a thioamide. This compound is an ideal substrate for this reaction.

Generalized Reaction Scheme:

The reaction with thiourea would involve the initial formation of a thiazoline intermediate through nucleophilic attack of the sulfur atom on the carbon bearing the bromine, followed by condensation of the amino group with the ketone and subsequent dehydration to afford the 2-aminothiazole derivative.

Caption: Proposed workflow for piperidinothiazole synthesis.

Conclusion

This compound is a highly valuable and reactive intermediate for the synthesis of complex heterocyclic molecules containing the piperidine moiety. The provided protocols offer a validated pathway to tetrahydropyridine derivatives. Furthermore, its inherent reactivity as an α-bromoketone opens up numerous possibilities for the construction of a wide array of other fused and substituted heterocyclic systems, which are of significant interest in the field of drug discovery and development. The proposed synthetic routes for pyrazoles and thiazoles are based on well-established chemical principles and represent promising avenues for further exploration.

Application Notes and Protocols for Suzuki Coupling Reactions with tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the Suzuki-Miyaura cross-coupling of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate with various arylboronic acids. This reaction is a powerful tool for the synthesis of 3-aryl-4-oxopiperidone derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. While specific literature examples for this exact substrate are limited, the provided protocols are based on well-established procedures for similar bromo-substituted heterocyclic ketones and offer a robust starting point for reaction optimization.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. In this case, this compound acts as the electrophilic partner, and an arylboronic acid serves as the nucleophilic partner. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

Key Applications

The synthesis of 3-aryl-4-oxopiperidone derivatives is of significant interest in drug development. This structural motif is present in a variety of biologically active molecules and can serve as a key intermediate for the synthesis of more complex compounds with potential therapeutic applications in areas such as oncology, neuroscience, and infectious diseases. The ability to introduce a diverse range of aryl and heteroaryl groups at the 3-position of the piperidone ring allows for the systematic exploration of structure-activity relationships (SAR).

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. These values are based on typical results for analogous Suzuki coupling reactions with similar substrates and should be considered as a starting point for optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ (2) | Toluene/H₂O (5:1) | 90 | 16 | 70-80 |

| 3 | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2.5) | DMF/H₂O (10:1) | 110 | 8 | 65-75 |

| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 60-70 |

| 5 | 4-Pyridinylboronic acid | Pd(dppf)Cl₂ (5) | - | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 50-65 |

Note: Yields are illustrative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling reaction of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, Pd(dppf)Cl₂, Pd(PPh₃)₄; 2-5 mol%)

-

Phosphine ligand (if required, e.g., XPhos, SPhos; 4-10 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃; 2-3 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed deionized water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or reaction vial)

-

Magnetic stirrer and heating plate

-